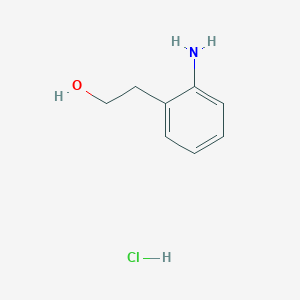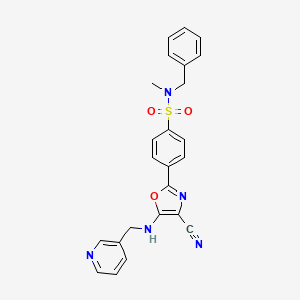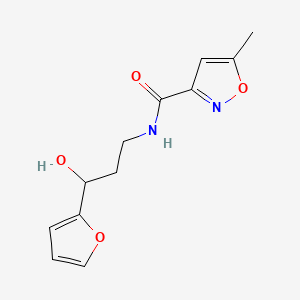
2-(2-Aminophenyl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)ethanol hydrochloride, also known as 2-[(2-Aminophenyl)amino]ethanol hydrochloride, is a chemical compound with the CAS Number: 854221-90-2 . It has a molecular weight of 188.66 and its IUPAC name is 2-(2-aminoanilino)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2-Aminophenyl)ethanol hydrochloride is 1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H . The linear formula is C8H12N2O.ClH .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminophenyl)ethanol hydrochloride include a molecular weight of 188.66 . The boiling point is 350.2°C at 760 mmHg .Scientific Research Applications
Synthesis Processes : Zhang Wei-xing (2013) explored a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, using β-phenylethanol. This process achieved a high yield and purity, indicating its potential for industrial applications (Zhang Wei-xing, 2013).
Anticancer Evaluations : A study by Patravale et al. (2014) described a combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These compounds were evaluated for their anticancer activity against various cancer cell lines, with some showing significant potency (Patravale et al., 2014).
Electro-Optical Applications : Jecs et al. (2009) synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol and studied their electro-optical properties. These compounds showed potential for development in electro-optical active polyurethanes (Jecs et al., 2009).
In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. They identified several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol. This study provides insights into the metabolic pathways of related compounds (Kanamori et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-(2-aminophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4,10H,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZTAPGOZQZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)ethanol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)

![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)





![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)